![molecular formula C12H17NO5S B592271 4-Aminophenyl b-D-thiomannopyranoside CAS No. 129970-93-0](/img/structure/B592271.png)
4-Aminophenyl b-D-thiomannopyranoside
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Description
4-Aminophenyl b-D-thiomannopyranoside is a valuable tool compound used in biomedicine . It acts as a substrate analogue for Glucosidase enzymes and can be utilized in drug development and enzyme inhibition studies . This compound plays a crucial role in understanding the mechanism of action and designing therapeutic strategies for diseases related to aberrant enzyme activity like lysosomal storage disorders and diabetes .
Molecular Structure Analysis
The molecular formula of 4-Aminophenyl b-D-thiomannopyranoside is C12H17NO5S . It has a molecular weight of 287.33 . The structure includes a phenyl group (a ring of 6 carbon atoms) attached to an amino group (NH2), and a thiomannopyranoside group, which is a sugar molecule with a sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Aminophenyl b-D-thiomannopyranoside include a density of 1.5±0.1 g/cm3, a boiling point of 586.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 92.1±3.0 kJ/mol and a flash point of 308.5±30.1 °C .
Scientific Research Applications
Proteomics Research
“4-Aminophenyl-beta-D-thiomannopyranoside” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein expression, identify proteins, and analyze post-translational modifications.
Glycosylation Studies
This compound is a remarkable biomedical tool that illuminates the intricate landscape of protein glycosylation . Glycosylation is a critical function of the biosynthetic-secretory pathway in the endoplasmic reticulum (ER) and Golgi apparatus. It’s involved in various biological processes, including protein folding, and cell-cell adhesion.
Disease Etiology
The compound exhibits profound chemical complexity and is entangled with disease etiology . It can be used to study the pathogenesis of various diseases, understand their molecular mechanisms, and develop potential therapeutic strategies.
Glycosyltransferase Enzymes
“4-Aminophenyl-beta-D-thiomannopyranoside” serves as an invaluable substrate for scrutinizing the intricate machinations of glycosyltransferase enzymes . These enzymes are involved in the biosynthesis of disaccharides, oligosaccharides, and polysaccharides and play a crucial role in biological functions.
Lysosomal Storage Disease Research
Beta-mannosidosis is an autosomal recessive lysosomal storage disease of glycoprotein catabolism caused by a deficiency of lysosomal beta-mannosidase activity . “4-Aminophenyl-beta-D-thiomannopyranoside” can be used to study this and similar diseases.
properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVFDDRUPMRPU-GCHJQGSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl-beta-D-thiomannopyranoside |
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